molecular formula C9H7BrO2 B12645038 5-Bromo-6-methylphthalide

5-Bromo-6-methylphthalide

Cat. No.: B12645038
M. Wt: 227.05 g/mol
InChI Key: IRUDYCTYMRMENS-UHFFFAOYSA-N
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Description

5-Bromo-6-methylphthalide is an organic compound with the molecular formula C9H7BrO2 It is a derivative of phthalide, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the phthalide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylphthalide typically involves the reduction of 4-bromophthalic anhydride in an organic solvent. This reaction yields a mixture of 5-bromophthalide and 6-bromophthalide. The reaction mixture is then acidified, and the compounds are separated into aqueous and organic phases. Selective crystallization from the organic phase allows for the isolation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and separation steps, with additional purification stages to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methylphthalide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phthalide ring into different oxidation states, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the phthalide ring, potentially leading to the formation of alcohols or other reduced compounds.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-Bromo-6-methylphthalide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Bromo-6-methylphthalide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving electrophilic aromatic substitution reactions. The presence of the bromine atom may enhance the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-6-methylphthalide is unique due to the combined presence of both bromine and methyl groups on the phthalide ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

5-bromo-6-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3H,4H2,1H3

InChI Key

IRUDYCTYMRMENS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(COC2=O)C=C1Br

Origin of Product

United States

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